molecular formula C26H23NO7 B2825484 3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923243-87-2

3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2825484
CAS No.: 923243-87-2
M. Wt: 461.47
InChI Key: HUXRVKFHOUHCGO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (chromone) core substituted with a 2-methoxyphenyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 4. Chromones are oxygen-containing heterocycles with demonstrated bioactivity, including anti-inflammatory, antioxidant, and kinase inhibitory properties . The compound’s structure combines electron-rich methoxy substituents on the benzamide ring with a methoxy group at the ortho position of the chromone-attached phenyl ring, which may influence its electronic profile, solubility, and biological interactions.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7/c1-30-20-8-6-5-7-17(20)22-14-19(28)18-13-16(9-10-21(18)34-22)27-26(29)15-11-23(31-2)25(33-4)24(12-15)32-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXRVKFHOUHCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS Number: 923243-87-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C26H23NO7C_{26}H_{23}NO_7, with a molecular weight of 461.5 g/mol. The compound features multiple methoxy groups and a chromenone moiety, which are crucial for its biological activity.

PropertyValue
Molecular Formula C26H23NO7
Molecular Weight 461.5 g/mol
CAS Number 923243-87-2

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound has been suggested to induce apoptosis in cancer cells through caspase-independent pathways and oxidative stress mechanisms. It may also inhibit tubulin polymerization, which is critical for cancer cell division .
  • Case Study : A study evaluating the cytotoxic effects of similar chromenone derivatives reported IC50 values as low as 0.36μM0.36\mu M against A549 lung cancer cells, indicating potent antiproliferative activity .

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways and reduce cytokine production in vitro.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

Compound NameIC50 (µM)Biological Activity
3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo...]TBDAnticancer (A549)
3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG)1.61Antiproliferative against melanoma
Other Chromenone DerivativesVariesAnticancer across multiple cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives based on substituent variations, heterocyclic cores, and physicochemical properties. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparisons

Compound ID/Name Core Structure Substituents on Chromone (Position 2) Benzamide Substituents Key Properties/Notes
Target Compound Chromen-4-one 2-(2-Methoxyphenyl) 3,4,5-Trimethoxybenzamide Enhanced electron density due to three methoxy groups; ortho-methoxy may sterically hinder binding .
3,4,5-Trimethoxy-N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923191-98-4) Chromen-4-one 2-(4-Methoxyphenyl) 3,4,5-Trimethoxybenzamide Para-methoxy on phenyl improves planarity vs. ortho-substituted isomer; potential for higher solubility.
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (923233-39-0) Chromen-4-one 2-Phenyl 4-Bromobenzamide Bromine increases molecular weight and lipophilicity; may enhance membrane permeability.
F264-0317 (3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide) Chromen-4-one 2-(4-Methylphenyl) 3,4,5-Trimethoxybenzamide Methyl group reduces polarity compared to methoxy; may improve metabolic stability.
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) Pyrrolooxazin-4-one N/A 3,4,5-Trimethoxybenzamide Heterocyclic core differs (pyrrolooxazine vs. chromone); altered π-stacking and H-bonding potential.

Key Observations :

Substituent Positional Isomerism: The ortho-methoxy group on the chromone-attached phenyl ring (target compound) introduces steric hindrance compared to the para-methoxy isomer (923191-98-4), which may reduce binding affinity to flat enzymatic pockets . Methyl vs.

Heterocyclic Core Modifications :

  • Replacement of the chromone core with a pyrrolooxazine (PBX2) alters electronic delocalization and hydrogen-bonding capacity, which could shift target selectivity .

Functional Group Impact :

  • Bromine substitution (923233-39-0) increases molecular weight (367.2 g/mol vs. ~443.4 g/mol for the target compound, estimated) and lipophilicity, favoring membrane penetration .
  • Trimethoxybenzamide is a common pharmacophore in kinase inhibitors; its presence across analogs suggests shared mechanisms of action .

Synthetic Pathways :

  • The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, as seen in and . For example, substituted anilines react with activated carbonyl intermediates to form benzamide linkages .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, insights can be extrapolated:

  • Solubility : The three methoxy groups on the benzamide enhance hydrophilicity, but the ortho-methoxy group on the chromone may counteract this by increasing steric bulk .
  • Bioactivity Potential: Analogs like PBX2 and F264-0317 are investigated for kinase inhibition, suggesting the target compound may share similar biological targets .
  • Structural Tunability : Substituent variations (e.g., bromine, methyl, or positional isomerism) provide a framework for optimizing pharmacokinetic and pharmacodynamic properties.

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